4-Fluorobenzyl chloride-d7

Descripción

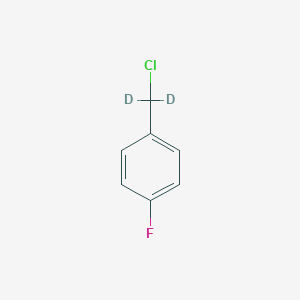

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[chloro(dideuterio)methyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWCDITFDNEBY-BFWBPSQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluorobenzyl Chloride-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Fluorobenzyl chloride and its deuterated analog, 4-Fluorobenzyl chloride-d7. While specific experimental data for the d7 variant is limited, this document extrapolates its expected properties based on the well-characterized non-deuterated compound and general principles of isotopic labeling. This guide is intended for professionals in research and development who utilize halogenated aromatic compounds and their isotopically labeled counterparts in synthetic chemistry and drug discovery.

Core Chemical Properties

4-Fluorobenzyl chloride is a versatile chemical intermediate widely used in organic synthesis and pharmaceutical research.[1] Its utility stems from the presence of a reactive benzylic chloride group and a fluorine atom on the aromatic ring. The fluorine substitution can enhance the biological activity and metabolic stability of target molecules.[2]

The deuterated version, this compound, is of particular interest in drug development. The replacement of hydrogen with deuterium (B1214612) at metabolically susceptible positions can slow down enzymatic degradation, a strategy known as the "kinetic isotope effect," potentially improving the pharmacokinetic profile of drug candidates.

The quantitative physical and chemical properties of 4-Fluorobenzyl chloride are summarized in the table below. The molecular weight for the d7 isotopologue is also provided for comparison.

| Property | Value |

| Molecular Formula | C₇H₆ClF |

| Molecular Weight | 144.57 g/mol |

| Molecular Weight (d7) | 151.61 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.207 g/mL at 25 °C |

| Boiling Point | 82 °C at 26 mmHg |

| Melting Point | -18 °C |

| Refractive Index | n20/D 1.513 |

| Flash Point | 72 °C (closed cup) |

| Solubility | Slightly soluble in water |

(Data for non-deuterated 4-Fluorobenzyl chloride compiled from multiple sources)

Spectral Data

The following table summarizes the key spectral data for non-deuterated 4-Fluorobenzyl chloride.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.36 (dd, 2H), 7.04 (dd, 2H), 4.56 (s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.6 (d, J = 243 Hz), 133.4, 130.5 (d, J = 8.6 Hz), 115.7 (d, J = 22 Hz), 45.5 |

| Mass Spectrum (EI, 70 eV) | m/z 144 (M⁺), 109 (M⁺ - Cl) |

(Spectral data for non-deuterated 4-Fluorobenzyl chloride)

For This compound , the spectra would be significantly different:

-

¹H NMR: The spectrum would lack the signals for the aromatic and benzylic protons.

-

¹³C NMR: The signals for the deuterated carbons would appear as triplets due to carbon-deuterium coupling and may exhibit a slight isotopic shift.

-

Mass Spectrum: The molecular ion peak would be observed at m/z 151.

Experimental Protocols

Synthesis of 4-Fluorobenzyl chloride

A common method for the synthesis of 4-Fluorobenzyl chloride is the chlorination of 4-Fluorobenzyl alcohol.

Materials:

-

4-Fluorobenzyl alcohol

-

Benzoyl chloride

-

1-Pyrrolidinecarboxaldehyde (catalyst)

-

1,4-Dioxane (B91453) (solvent)

-

Diethyl ether (for chromatography)

-

n-Pentane (for chromatography)

Procedure:

-

A solution of 4-fluorobenzyl alcohol (2.00 mmol) and 1-pyrrolidinecarboxaldehyde (10 mol%) in 1,4-dioxane (1 mL) is prepared in a sealed tube.

-

Benzoyl chloride (2.40 mmol) is added to the solution.

-

The reaction mixture is stirred at 40 °C for 24 hours.

-

Reaction completion can be monitored by ¹H NMR of the crude material.

-

The product is purified by column chromatography on silica gel using a mixture of diethyl ether and n-pentane (5:95) as the eluent to yield 4-Fluorobenzyl chloride as a colorless oil.

(This protocol is based on a described synthesis of 4-Fluorobenzyl chloride)

Proposed Synthesis of this compound

A plausible route to this compound would involve the same chlorination procedure starting from the corresponding deuterated alcohol, 4-Fluorobenzyl alcohol-d7. The synthesis of deuterated benzyl (B1604629) alcohols can be achieved through various methods, including the reduction of deuterated benzaldehydes.

Chemical Reactivity and Applications

The primary reactivity of 4-Fluorobenzyl chloride, both in its deuterated and non-deuterated forms, is nucleophilic substitution at the benzylic carbon. The chloromethyl group is a good leaving group, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its application as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Caption: General Nucleophilic Substitution of 4-Fluorobenzyl Chloride.

This versatile reactivity allows for the introduction of the 4-fluorobenzyl moiety into various molecular scaffolds, a key step in the synthesis of many complex organic molecules.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 4-Fluorobenzyl chloride from 4-Fluorobenzyl alcohol.

Caption: Synthesis Workflow for 4-Fluorobenzyl Chloride.

Safety and Handling

4-Fluorobenzyl chloride is a corrosive and lachrymatory substance. It can cause severe skin burns and eye damage.[2] It is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, alcohols, and oxidizing agents. Keep the container tightly closed.

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

The safety precautions for this compound are expected to be identical to those for the non-deuterated compound. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Fluorobenzyl chloride-d7

Introduction

4-Fluorobenzyl chloride-d7 is the deuterium-labeled form of 4-Fluorobenzyl chloride.[1] The incorporation of deuterium (B1214612) provides a distinct mass signature, making it an ideal internal standard for sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The non-deuterated compound is a versatile reagent in organic synthesis, utilized in the development of pharmaceuticals and agrochemicals due to the favorable properties conferred by the fluorine atom, such as enhanced metabolic stability and bioavailability.[2][3]

Proposed Synthetic Pathway

A plausible synthetic route to this compound commences with a deuterated precursor, such as toluene-d8. The synthesis would proceed through the introduction of the fluorine atom to the deuterated aromatic ring, followed by chlorination of the methyl group. The overall proposed workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

An alternative and more direct approach would involve the side-chain chlorination of commercially available 4-fluorotoluene-d7. The following sections will detail the experimental protocols for the key transformations, based on the non-deuterated analogues.

Experimental Protocols

The following protocols are based on established methods for the synthesis of non-deuterated 4-Fluorobenzyl chloride and its precursors. These can be adapted for the deuterated analogues with appropriate modifications and safety considerations.

3.1. Synthesis of 4-Fluorobenzyl chloride from 4-Fluorobenzyl alcohol

This method involves the conversion of the alcohol to the chloride.

-

Reaction: A solution of 4-fluorobenzyl alcohol (1.0 equivalent) in a suitable solvent such as dioxane is treated with a chlorinating agent.[4] One documented procedure uses benzoyl chloride (1.2 equivalents) in the presence of a catalyst like FPyr (10 mol%) at 40°C for 24 hours.[4] Another approach involves reacting 4-fluorobenzyl alcohol with hydrochloric acid at 70°C for 3.5 hours.[5]

-

Work-up and Purification: Following the reaction, the mixture is typically subjected to an aqueous work-up to remove soluble byproducts. The crude product can then be purified by column chromatography on silica (B1680970) gel.[4] For the reaction with benzoyl chloride, a mixture of ethyl acetate (B1210297) and n-pentane can be used as the eluent.[4]

3.2. Synthesis via Side-Chain Chlorination of 4-Fluorotoluene

This is a common industrial method for the preparation of benzyl (B1604629) chlorides.

-

Reaction: 4-Fluorotoluene is subjected to free-radical chlorination. This is typically achieved by bubbling chlorine gas through the substrate in the presence of a radical initiator, such as UV light or a chemical initiator like AIBN.[6] The reaction temperature is controlled to favor monochlorination of the side chain. The presence of a fluorine substituent on the aromatic ring may influence the reaction conditions, potentially requiring longer reaction times or higher temperatures.[7]

-

Work-up and Purification: The reaction mixture is typically washed to remove any remaining chlorine and HCl. The product, 4-Fluorobenzyl chloride, is then purified by distillation.

Data Presentation

The following table summarizes the available quantitative data for the synthesis of non-deuterated 4-Fluorobenzyl chloride.

| Synthesis Method | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |

| Chlorination of 4-Fluorobenzyl alcohol | 4-Fluorobenzyl alcohol | Benzoyl chloride, FPyr | 74 | >97 (NMR) | [4] |

| Chlorination of 4-Fluorobenzyl alcohol | 4-Fluorobenzyl alcohol | HCl | 72.7 | N/A | [5] |

| Commercial Product Specification | N/A | N/A | N/A | ≥ 98 (GC) | [2] |

Purification and Characterization

5.1. Purification

-

Column Chromatography: This technique is effective for small-scale laboratory preparations. A silica gel stationary phase with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is suitable for separating the product from starting materials and byproducts.[4]

-

Distillation: For larger scale synthesis, fractional distillation under reduced pressure is a common method for purifying benzyl chlorides.

5.2. Characterization

The successful synthesis of this compound would be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show the absence of signals corresponding to the aromatic and benzylic protons, confirming deuteration. 13C and 19F NMR would provide information on the carbon skeleton and the fluorine atom, respectively.

-

Mass Spectrometry (MS): GC-MS is a powerful tool for confirming the molecular weight of the deuterated product and assessing its isotopic purity. The mass spectrum of the non-deuterated compound shows a molecular ion peak at m/z 144.[4] The d7 analogue would exhibit a molecular ion peak at m/z 151.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression from a general starting material to the final product, highlighting the key chemical transformations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. JPH06340562A - Side chain chlorination of aromatic compound - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

In-Depth Technical Guide to the Physical and Chemical Properties of 4-Fluorobenzyl chloride-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl chloride-d7 is the fully deuterated isotopologue of 4-fluorobenzyl chloride. In this molecule, all seven hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in drug development and mechanistic studies. The substitution of hydrogen with deuterium can significantly influence the pharmacokinetic and metabolic profiles of molecules due to the kinetic isotope effect. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside comparative data for its non-deuterated counterpart. Due to the limited availability of specific experimental data for the d7 variant, some information is extrapolated from the properties of similar deuterated and non-deuterated compounds.

Physical and Chemical Properties

The replacement of hydrogen with deuterium atoms leads to a predictable increase in molecular weight and can cause slight changes in physical properties such as density and boiling point. The chemical reactivity remains largely the same, though reaction rates involving the cleavage of a C-D bond will be slower than the corresponding C-H bond cleavage.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its non-deuterated analog for easy comparison.

Table 1: General Properties

| Property | This compound | 4-Fluorobenzyl chloride |

| Molecular Formula | C₇D₇ClF | C₇H₆ClF[1][2][3] |

| Molecular Weight | 151.64 g/mol | 144.57 g/mol [1][2] |

| Appearance | Presumed to be a colorless liquid | Colorless to almost colorless clear liquid[1] |

Table 2: Physical Properties

| Property | This compound | 4-Fluorobenzyl chloride |

| Melting Point | Data not available | -18 °C[1][2] |

| Boiling Point | Data not available | 185 °C[1] / 82 °C at 26 mmHg[2][4] |

| Density | Data not available | 1.21 g/mL[1] / 1.207 g/mL at 25 °C[2][4] |

| Refractive Index (n20/D) | Data not available | 1.51[1] / 1.513 |

Experimental Protocols

Hypothetical Synthesis of this compound

This proposed method involves the deuteration of a suitable starting material followed by chlorination.

Step 1: Perdeuteration of Toluene (B28343)

A common method for perdeuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.

-

Materials: Toluene, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).

-

Procedure:

-

Toluene is mixed with a solution of deuterated sulfuric acid in deuterium oxide.

-

The mixture is heated under reflux for an extended period to facilitate complete hydrogen-deuterium exchange on the aromatic ring and the methyl group.

-

The reaction progress is monitored by ¹H NMR spectroscopy until the proton signals are no longer detectable.

-

The deuterated toluene (toluene-d8) is then isolated by extraction and purified by distillation.

-

Step 2: Fluorination of Toluene-d8

Direct fluorination can be hazardous. A more common approach is via diazotization of an amino group. Therefore, nitration followed by reduction is a potential pathway. A more direct, albeit potentially lower-yielding method could be electrophilic fluorination.

-

Materials: Toluene-d8, a suitable fluorinating agent (e.g., Selectfluor).

-

Procedure:

-

Toluene-d8 is dissolved in an appropriate solvent.

-

The fluorinating agent is added portion-wise at a controlled temperature.

-

The reaction is stirred until completion, monitored by GC-MS.

-

The resulting 4-fluoro-toluene-d7 is isolated and purified.

-

Step 3: Chlorination of 4-Fluoro-toluene-d7

The final step is the benzylic chlorination of the deuterated and fluorinated toluene.

-

Materials: 4-Fluoro-toluene-d7, N-Chlorosuccinimide (NCS), a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Procedure:

-

4-Fluoro-toluene-d7 and NCS are dissolved in a suitable solvent like carbon tetrachloride.

-

The radical initiator is added, and the mixture is heated to reflux.

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

The succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation.

-

Spectroscopic Analysis

While specific spectra for this compound are not available, the expected spectroscopic characteristics can be inferred.

-

¹H NMR: In a fully deuterated compound, the proton NMR spectrum would ideally show no signals. Any residual signals would indicate incomplete deuteration.

-

¹³C NMR: The carbon signals would be present, but the coupling to deuterium (C-D) would result in multiplets, and the relaxation times would be longer. The chemical shifts would be very similar to the non-deuterated compound. For 4-fluorobenzyl chloride, the reported ¹³C NMR chemical shifts are approximately δ 162.6 (d, C-F), 133.4 (C), 130.5 (d, CH), 115.7 (d, CH), and 45.5 (CH₂Cl).

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 151.64, corresponding to the molecular weight of C₇D₇ClF. The fragmentation pattern would be similar to the non-deuterated analog, with fragments showing the corresponding mass shifts due to the presence of deuterium. The mass spectrum of 4-fluorobenzyl chloride shows a molecular ion peak at m/z 144 and a prominent fragment at m/z 109 ([M-Cl]⁺).

Reactivity and Applications

The chemical reactivity of this compound is expected to be similar to its non-deuterated counterpart. It will readily undergo nucleophilic substitution reactions at the benzylic carbon.

The primary application of this compound is as an internal standard in quantitative analysis by GC-MS or LC-MS. Its use allows for accurate quantification of the non-deuterated analog in complex matrices by correcting for variations during sample preparation and analysis.

Furthermore, in drug development, deuteration of metabolically labile positions can slow down metabolism, leading to an improved pharmacokinetic profile. While the benzylic position of 4-fluorobenzyl chloride is reactive, if incorporated into a larger drug molecule, its deuteration could be explored to modulate metabolic pathways.

Visualizations

General Workflow for a Metabolic Stability Assay

The following diagram illustrates a general workflow where a deuterated compound like this compound could be used as an internal standard to study the metabolic stability of a parent compound.

Caption: Workflow for a typical in vitro metabolic stability assay.

Nucleophilic Substitution Reaction

This diagram illustrates a general nucleophilic substitution reaction, a characteristic reaction of benzyl (B1604629) chlorides.

Caption: General scheme of a nucleophilic substitution reaction.

References

An In-depth Technical Guide to 4-Fluorobenzyl Chloride: MSDS and Safe Handling

This guide provides comprehensive safety and handling information for 4-fluorobenzyl chloride, a versatile reagent used in organic synthesis and pharmaceutical research.[1] While this document focuses on the common non-deuterated form (CAS 352-11-4), the information is critically relevant for its deuterated analogue, 4-fluorobenzyl chloride-d7, as the core chemical reactivity and associated hazards remain fundamentally unchanged. This chemical is a flammable, corrosive, and lachrymatory liquid that requires stringent safety protocols for handling.[2][3][4]

Section 1: Chemical and Physical Properties

Proper handling and storage procedures are directly informed by the physical and chemical properties of a substance. Below is a summary of key data for 4-fluorobenzyl chloride.

| Property | Value | Citations |

| Molecular Formula | C₇H₆ClF | [1][5] |

| Molecular Weight | 144.57 g/mol | [1][3][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 181-185 °C / 357.8-365 °F | [1][7][8] |

| Melting Point | -18 °C to -43 °C / -0.4 °F to -45 °F | [1][5][7][8] |

| Flash Point | 72 °C / 161.6 °F (closed cup) | [6][8] |

| Density | 1.1 - 1.207 g/mL at 25 °C | [5][7][9][10] |

| Vapor Pressure | 0.99 - 1.15 mmHg at 25°C | [3][11] |

| Solubility | Slightly soluble in water. | [11] |

| Refractive Index | n20/D 1.51 - 1.513 | [1][9][10] |

Section 2: Hazard Identification and GHS Classification

4-Fluorobenzyl chloride is classified as a hazardous substance. Understanding its specific dangers is the first step toward safe handling. It is known to be a dermatotoxin, causing skin burns, and a lachrymator, inducing tear flow.[3] Inhalation may lead to corrosive injuries to the respiratory tract.[3]

| GHS Classification | Hazard Statement | Citations |

| Flammable Liquids (Category 4) | H227: Combustible liquid | [7] |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [2][7] |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | [2][3][12] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [7] |

| Aquatic Hazard (Long-Term) (Category 1) | H410: Very toxic to aquatic life with long lasting effects | [2] |

Signal Word: Danger [3][6][12]

Hazard Pictograms:

(Corrosion)

(Exclamation Mark)

(Environment)

Section 3: Experimental Protocols and Safe Handling

Adherence to strict experimental protocols is mandatory when working with 4-fluorobenzyl chloride to minimize exposure and prevent accidents.

3.1 Engineering Controls

-

Ventilation: All work must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[2][12][13] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][13]

-

Ignition Sources: Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2][4][13] Use explosion-proof electrical and lighting equipment.[2] Ground and bond containers and receiving equipment to prevent static discharges.[2]

3.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4][12]

-

Skin Protection: Wear a lab coat, and consider a PVC apron or a full protective suit for larger quantities or in case of severe exposure risk.[2] Gloves resistant to chemicals, such as nitrile or neoprene, must be worn.[2][14] Always wash hands thoroughly after handling and before leaving the lab.[2]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., NIOSH/MSHA or European Standard EN 149 approved).[4][12]

3.3 Handling and Storage

-

Safe Handling: Avoid all personal contact, including inhalation of vapors or mists.[2] Do not eat, drink, or smoke in the work area.[2] When handling, be aware that empty containers may retain product residue and can be hazardous.[2]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as bases, alcohols, amines, metals, and strong oxidizing agents.[4][12] Keep containers tightly closed and store in a designated corrosives area.[4][13] The recommended storage temperature is below +30°C.[9][10]

Section 4: Emergency Procedures

4.1 First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][12] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][12]

-

Skin Contact: Immediately remove all contaminated clothing.[2] Flush the skin with large amounts of water for at least 15 minutes, using a safety shower if available.[2][13] Seek immediate medical attention.[7]

-

Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7][13]

-

Ingestion: Rinse the mouth with water.[12] Do NOT induce vomiting.[2][13] Never give anything by mouth to an unconscious person.[13] Call a poison center or doctor immediately.[2]

4.2 Spill and Leak Procedures

-

Minor Spills: For small spills, absorb with an inert material such as sand, earth, or vermiculite.[2] Use non-sparking tools to collect the material into a labeled container for disposal.[2]

-

Major Spills: In case of a large spill, evacuate the area and move upwind.[2] Alert the fire brigade.[2] Prevent the spillage from entering drains or waterways.[2] Contain the spill and use water spray or fog to disperse vapors.[2]

4.3 Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, dry sand, or carbon dioxide (CO₂).[2][8] Water mist can be used to cool closed containers.[8]

-

Hazards: The material is combustible and containers may explode when heated.[4][8] Thermal decomposition can release irritating and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.[4][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 5: Logical Workflow for Safe Handling

The following diagram illustrates a standard workflow for handling 4-fluorobenzyl chloride safely in a laboratory setting.

Caption: Safe handling workflow for 4-fluorobenzyl chloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 4-Fluorobenzyl chloride, 99% | CAS 352-11-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 4-Fluorobenzyl chloride 99 352-11-4 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. 4-Fluorobenzyl chloride [chembk.com]

- 10. 4-Fluorobenzyl chloride | 352-11-4 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. Chemicals – EHS [ehs.mit.edu]

Technical Guide: Isotopic Purity of 4-Fluorobenzyl Chloride-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 4-Fluorobenzyl chloride-d7. The determination of isotopic enrichment and the distribution of isotopologues are critical for applications in metabolic profiling, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry. This document outlines the standard analytical methodologies and presents a representative analysis of a typical batch of this compound.

Quantitative Isotopic Purity Analysis

The isotopic purity of this compound is determined by assessing the percentage of deuterium (B1214612) at the seven labeled positions. Commercially available batches of highly deuterated compounds typically exhibit high isotopic enrichment. For the purpose of this guide, we will consider a representative batch with an isotopic enrichment of 98 atom % D .

This level of enrichment results in a predictable distribution of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition. The theoretical distribution of these species can be calculated and is crucial for accurate data interpretation in sensitive analytical methods.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Designation | Number of Deuterium Atoms | Theoretical Abundance (%) |

| This compound | d7 | 7 | 86.81 |

| 4-Fluorobenzyl chloride-d6 | d6 | 6 | 12.40 |

| 4-Fluorobenzyl chloride-d5 | d5 | 5 | 0.74 |

| 4-Fluorobenzyl chloride-d4 | d4 | 4 | 0.02 |

| < d4 | < d4 | < 4 | < 0.01 |

Note: The theoretical abundance is calculated based on a 98% isotopic enrichment at each of the seven positions.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is primarily determined using two complementary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for quantifying the amount of residual protons in a deuterated sample, thereby providing a direct measure of isotopic enrichment.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

-

Dissolve the sample and internal standard in approximately 0.6 mL of a high-purity deuterated solvent that does not contain residual signals in the regions of interest (e.g., acetonitrile-d3 (B32919) or acetone-d6).

-

-

Instrumental Analysis:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the area of the residual proton signals corresponding to the aromatic and benzylic positions of 4-Fluorobenzyl chloride.

-

Compare the integral of the residual proton signals to the integral of the known amount of the internal standard.

-

Calculate the atom % D using the following formula:

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the distribution of isotopologues by separating and quantifying the relative abundance of each species based on their mass-to-charge ratio (m/z).

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

-

-

Instrumental Analysis:

-

Infuse the sample solution directly into the high-resolution mass spectrometer or use a liquid chromatography (LC) system for sample introduction.

-

Employ a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and preserve the molecular ion.

-

Acquire the mass spectrum in full scan mode over a mass range that encompasses the molecular ions of all expected isotopologues (e.g., m/z 140-160).

-

Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Identify the monoisotopic mass of the unlabeled 4-Fluorobenzyl chloride (d0) and the masses of the deuterated isotopologues (d1 through d7).

-

Extract the ion chromatograms or the spectral intensities for each isotopologue.

-

Calculate the relative abundance of each isotopologue by normalizing the intensity of each peak to the sum of the intensities of all isotopologue peaks.

-

The isotopic purity is often reported as the relative abundance of the desired fully deuterated (d7) species.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Analysis.

Technical Guide: Spectroscopic Analysis of 4-Fluorobenzyl Chloride-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Fluorobenzyl chloride-d7. Due to the limited availability of published spectral data for the fully deuterated d7 isotopologue, this document presents the comprehensive spectral data for the non-deuterated analogue, 4-Fluorobenzyl chloride, as a foundational reference. The guide will detail the anticipated spectral modifications resulting from the isotopic labeling, offering a robust analytical framework for researchers working with this compound.

Introduction to this compound

This compound is a deuterated form of 4-Fluorobenzyl chloride, a versatile reagent in organic synthesis. The substitution of hydrogen with deuterium (B1214612) is a common strategy in drug development to study reaction mechanisms, alter metabolic pathways, and enhance the pharmacokinetic profiles of drug candidates. Accurate analytical characterization of these labeled compounds is therefore critical. This guide focuses on two primary analytical techniques: NMR spectroscopy and mass spectrometry.

Predicted and Reference Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. The presence of deuterium in place of hydrogen will cause significant and predictable changes in the NMR spectra.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic and benzylic protons will be absent due to the substitution of all seven hydrogen atoms with deuterium. The spectrum is expected to be silent, except for any residual proton signals from the solvent or impurities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will be informative. The chemical shifts of the carbon atoms will be similar to those of the non-deuterated compound, but the coupling patterns will differ. The signals for the deuterated carbons will exhibit coupling to deuterium (C-D coupling), resulting in multiplets.

Reference NMR Data for 4-Fluorobenzyl Chloride

The following table summarizes the ¹H and ¹³C NMR data for the non-deuterated 4-Fluorobenzyl chloride.

| ¹H NMR Data (CDCl₃) | |

| Chemical Shift (ppm) | Multiplicity |

| 7.32 | Doublet of doublets |

| 7.01 | Doublet of doublets |

| 4.53 | Singlet |

| ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 163.0 (d, J = 247.5 Hz) | C-F |

| 133.2 (d, J = 3.3 Hz) | C-CH₂Cl |

| 130.9 (d, J = 8.2 Hz) | CH (ortho to F) |

| 115.7 (d, J = 21.5 Hz) | CH (meta to F) |

| 45.4 | CH₂Cl |

Note: The multiplicity in the ¹³C NMR spectrum of the non-deuterated compound is due to carbon-fluorine coupling.

For this compound, the ¹³C signals for the deuterated aromatic and methylene (B1212753) carbons would be expected to appear as multiplets due to C-D coupling, with the coupling constants being significantly smaller than C-H coupling constants.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition.

Expected Mass Spectrum of this compound

The molecular weight of this compound will be 7 atomic mass units (amu) higher than its non-deuterated counterpart due to the seven deuterium atoms.

-

Molecular Weight (4-Fluorobenzyl chloride): Approximately 144.57 g/mol .

-

Predicted Molecular Weight (this compound): Approximately 151.61 g/mol .

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 151. The isotopic pattern for the molecular ion will be influenced by the natural abundance of ³⁷Cl. Key fragmentation patterns would involve the loss of Cl and subsequent rearrangements, with the fragment ions also showing a mass shift of +7 amu compared to the non-deuterated compound.

Reference Mass Spectrometry Data for 4-Fluorobenzyl Chloride

The following table summarizes the major fragments observed in the electron ionization (EI) mass spectrum of 4-Fluorobenzyl chloride.

| m/z | Relative Intensity (%) | Possible Fragment |

| 144 | 20 | [M]⁺ |

| 109 | 100 | [M-Cl]⁺ |

| 83 | 12 | [C₆H₄F]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible data.

NMR Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.

-

Solvent Selection: Dissolve approximately 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). The choice of solvent should be based on sample solubility and the absence of solvent signals that could overlap with signals of interest.[1]

-

Sample Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Concentration: The final volume in the NMR tube should be approximately 0.6-0.7 mL.[2]

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include an appropriate number of scans, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Mass Spectrometry Sample Preparation and Analysis

-

Sample Introduction: For a volatile compound like this compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) are suitable introduction methods.

-

Ionization: Electron Ionization (EI) is a common technique for such molecules, typically performed at 70 eV to generate reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their m/z ratio.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the NMR and mass spectrometric analysis of this compound. By referencing the spectral data of the non-deuterated analogue and understanding the predictable effects of deuterium labeling, researchers and drug development professionals can confidently characterize this important isotopically labeled compound. The detailed experimental protocols and logical workflow further support the acquisition of high-quality, reliable analytical data essential for research and development activities.

References

An In-depth Technical Guide to the Solubility of 4-Fluorobenzyl chloride-d7 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluorobenzyl chloride-d7 in common organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated variant, this guide presents the known solubility information for the non-deuterated compound, 4-Fluorobenzyl chloride, and discusses the generally accepted principles regarding the solubility of deuterated compounds.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. The molecular structure of 4-Fluorobenzyl chloride, with its aromatic ring and halogen substituents, results in a predominantly hydrophobic and non-polar character. Consequently, it is expected to exhibit greater solubility in organic solvents compared to polar solvents like water.[1]

Solubility of 4-Fluorobenzyl Chloride

Table 1: Qualitative Solubility of 4-Fluorobenzyl Chloride in Select Solvents

| Solvent | Type | Solubility |

| Chloroform | Organic | Slightly Soluble[2] |

| Hexanes | Organic | Slightly Soluble[2] |

| Water | Polar | 417 mg/L (temperature not stated)[2][3] |

| Benzene | Non-polar Aromatic | Favorable due to hydrophobic interactions[1] |

| Toluene | Non-polar Aromatic | Favorable due to hydrophobic interactions[1] |

Influence of Deuteration on Solubility

In general, the substitution of hydrogen with deuterium (B1214612) does not significantly alter the solubility of a compound in organic solvents.[4][5] The physicochemical properties of deuterated and non-deuterated isotopologues are very similar, leading to the reasonable assumption that their solubilities are also comparable.[4] Any observed differences are typically minor.[5] Therefore, the solubility data for 4-Fluorobenzyl chloride can be confidently used as a reliable estimate for the solubility of this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound in specific solvents, the following experimental protocols are recommended.

Equilibrium Solubility (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound is added to a sealed vial containing the organic solvent of interest.

-

Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution, usually by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[6]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[6] A calibration curve is constructed using standard solutions of known concentrations to ensure accurate measurement.

-

Data Reporting: The solubility is typically expressed in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.[6]

Qualitative Solubility Assessment

A simpler, more rapid method for estimating solubility.

Methodology:

-

Solvent Addition: Add a small, measured amount of the organic solvent (e.g., 0.1 mL) to a pre-weighed amount of this compound (e.g., 1-5 mg) in a small test tube.

-

Observation: Vigorously shake or vortex the tube for approximately one minute.[7]

-

Assessment: Visually inspect the mixture for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration. If not, further solvent can be added in known increments until dissolution is achieved to provide a semi-quantitative estimate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.ws [chem.ws]

Stability and Storage of 4-Fluorobenzyl Chloride-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Fluorobenzyl chloride-d7. Given the limited direct data on the deuterated compound, this guide draws upon information for its non-deuterated analog, 4-Fluorobenzyl chloride, to provide best-practice recommendations for handling and storage to ensure its integrity for research and development purposes.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇D₇ClF |

| CAS Number | 352-11-4 (non-deuterated) |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 181 °C |

| Melting Point | -18 °C |

| Density | ~1.207 g/mL at 25 °C |

| Flash Point | 72 °C (161.6 °F) |

Stability Profile

4-Fluorobenzyl chloride is a reactive compound and is susceptible to degradation under certain conditions. It is classified as a combustible liquid and can be unstable in the presence of incompatible materials.[1]

Key Stability Considerations:

-

Thermal Decomposition: When heated to decomposition, 4-Fluorobenzyl chloride can release hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (B91410) (HF), and hydrogen chloride (HCl) gas.[1]

-

Hydrolysis: As a benzyl (B1604629) halide, it is susceptible to hydrolysis, particularly in the presence of moisture or bases, which can lead to the formation of 4-fluorobenzyl alcohol and hydrochloric acid.

-

Light Sensitivity: While not extensively documented in the readily available literature, similar compounds can be sensitive to light. Therefore, protection from light is a recommended precaution.

-

Reactivity: The compound is known to be corrosive and can cause severe skin burns and eye damage, indicating its reactive nature.[1][2][3] It may also be violently or explosively reactive under certain conditions.[2]

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] Some suppliers recommend storage at 2-8 °C. | To minimize degradation and vapor pressure. |

| Atmosphere | Store in a well-ventilated area.[1] Consider storage under an inert gas like argon or nitrogen. | To prevent the accumulation of flammable vapors and to protect from atmospheric moisture and oxygen. |

| Container | Keep container tightly closed in a suitable, closed container for disposal.[1] | To prevent contamination and exposure to moisture and air. |

| Light Exposure | Store in a dark location or use an amber vial. | To prevent potential photodegradation. |

| Location | Store in a designated corrosives area, away from heat, sparks, and open flames.[1] | To mitigate fire and corrosion hazards. |

Incompatible Materials

To prevent hazardous reactions and degradation of the product, avoid contact with the following materials:[1]

-

Bases

-

Alcohols

-

Amines

-

Metals

-

Strong acids

-

Oxidizing agents

Handling Precautions

Due to its hazardous nature, appropriate personal protective equipment (PPE) and handling procedures must be used.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment:

-

Safe Handling Practices:

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mist.

-

Keep away from ignition sources.[2]

-

Wash hands thoroughly after handling.

-

Proposed Experimental Protocol for Stability Assessment

While specific stability data for this compound is not publicly available, a stability-indicating High-Performance Liquid Chromatography (HPLC) method could be developed and validated to assess its degradation under various stress conditions. The following outlines a potential experimental approach based on established practices for similar compounds.[4][5]

Method Development

A reverse-phase HPLC method would likely be suitable. Initial method development would involve screening different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile/water or methanol/water gradients with a buffer), and detection wavelengths (e.g., using a photodiode array detector to identify the UV absorbance maximum).

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound. This involves subjecting the compound to various stress conditions to intentionally induce degradation.

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80-100 °C).

-

Photodegradation: Expose a solution to UV and visible light.

The chromatograms from these stressed samples should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, with no interference with the main peak.

Visualization of Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Storage and Handling of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or formal safety training. Always consult the SDS provided by the supplier and follow all institutional safety protocols when handling this chemical.

References

A Technical Guide to 4-Fluorobenzyl Chloride-d7: Synthesis, Commercial Availability, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Fluorobenzyl chloride-d7, a deuterated analog of 4-Fluorobenzyl chloride. This document details its commercial availability, outlines a general synthetic approach, and explores its critical role as an internal standard in pharmacokinetic studies, a vital component of modern drug development.

Commercial Availability

This compound is a specialized chemical and its availability is limited to a few suppliers. MedChemExpress is a confirmed commercial supplier of this specific isotopologue. In addition to the fully deuterated (d7) version, other deuterated analogs of 4-Fluorobenzyl chloride are also commercially available, offering researchers flexibility in their experimental design. These include d2, d4, and d6 variants from various suppliers.

A summary of commercially available deuterated 4-Fluorobenzyl chloride analogs is presented in the table below. Please note that availability and catalog numbers are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Compound Name | Deuteration Pattern | Known Supplier(s) |

| This compound | Perdeuterated | MedChemExpress |

| 4-Fluorobenzyl-α,α-d2 Chloride | Deuterated at the benzyllic position | CDN Isotopes |

| 4-Fluorobenzyl-2,3,5,6-d4 Chloride | Deuterated on the aromatic ring | LGC Standards |

| 4-Fluorobenzyl-d6 Chloride | Deuterated on the aromatic ring and benzyllic position | EvitaChem |

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium (B1214612).

| Property | Value (4-Fluorobenzyl chloride) |

| Molecular Formula | C₇H₆ClF |

| Molecular Weight | 144.57 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 185 °C |

| Melting Point | -18 °C |

| Density | 1.21 g/mL |

| Refractive Index | n20/D 1.51 |

| CAS Number | 352-11-4 |

Note: The molecular weight of this compound will be approximately 151.61 g/mol .

Synthesis of this compound

General Synthetic Pathway

The synthesis would likely proceed via the deuteration of a suitable starting material, such as 4-fluorotoluene (B1294773), followed by chlorination of the benzylic position.

Caption: General synthetic scheme for this compound.

Detailed Methodologies

Step 1: Deuteration of 4-Fluorotoluene

A common method for aromatic deuteration is through acid-catalyzed hydrogen-deuterium exchange.

-

Materials: 4-Fluorotoluene, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).

-

Procedure:

-

4-Fluorotoluene is mixed with a solution of deuterated sulfuric acid in deuterium oxide.

-

The mixture is heated under reflux for an extended period to facilitate the exchange of aromatic and benzylic protons with deuterium.

-

The reaction progress is monitored by ¹H NMR spectroscopy until the desired level of deuteration is achieved.

-

The deuterated 4-fluorotoluene (4-fluorotoluene-d8) is then isolated by extraction with an organic solvent, followed by washing with a basic solution to neutralize the acid catalyst, and finally purified by distillation.

-

Step 2: Chlorination of 4-Fluorotoluene-d8

The benzylic position of the deuterated toluene (B28343) can be selectively chlorinated using a free-radical chlorination method.

-

Materials: 4-Fluorotoluene-d8, N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂), a radical initiator (e.g., AIBN or benzoyl peroxide), and an appropriate solvent (e.g., carbon tetrachloride or benzene).

-

Procedure:

-

4-Fluorotoluene-d8 is dissolved in a suitable solvent.

-

The chlorinating agent and the radical initiator are added to the solution.

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.

-

The reaction is monitored by GC-MS to follow the conversion of the starting material to the desired product.

-

Upon completion, the reaction mixture is cooled, and the solid byproducts (e.g., succinimide) are filtered off.

-

The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

-

Applications in Drug Development and Research

The primary application of this compound is as an internal standard in quantitative bioanalysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms results in a compound that is chemically identical to the non-deuterated analyte but has a higher mass. This mass difference allows for its distinct detection by the mass spectrometer.

Role as an Internal Standard in Pharmacokinetic Studies

Pharmacokinetic (PK) studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process. Accurate quantification of drug concentrations in biological matrices (e.g., plasma, urine) is crucial for these studies. Deuterated internal standards are considered the "gold standard" for such analyses.

The workflow for a typical bioanalytical method using a deuterated internal standard is depicted below.

Caption: Bioanalytical workflow using a deuterated internal standard.

By adding a known amount of this compound to each sample, any variability introduced during sample preparation (e.g., extraction efficiency) and analysis (e.g., instrument response, matrix effects) will affect both the analyte and the internal standard similarly.[2] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to more accurate and precise results.

Advantages of Using a Deuterated Internal Standard

-

Co-elution with Analyte: The deuterated standard has nearly identical chromatographic behavior to the non-deuterated analyte, ensuring they experience the same matrix effects during LC-MS analysis.

-

Minimal Isotopic Effect: The kinetic isotope effect is generally negligible for deuterium-labeled internal standards, meaning they behave identically during sample processing.

-

Improved Accuracy and Precision: By compensating for variations in sample handling and instrument performance, deuterated standards significantly enhance the reliability of quantitative data.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Fluorobenzyl chloride-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in complex matrices such as those encountered in pharmaceutical and biomedical research, the use of a reliable internal standard is paramount for achieving accurate and precise results. Stable isotope-labeled internal standards are the gold standard, and 4-Fluorobenzyl chloride-d7, the deuterated analog of 4-Fluorobenzyl chloride, serves as an excellent internal standard for mass spectrometry-based quantification of the parent compound and structurally related molecules.

The near-identical physicochemical properties of this compound to its non-labeled counterpart ensure that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and analogous behavior effectively compensate for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to highly reliable and reproducible quantitative data.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound as an internal standard is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the earliest stage of the analytical workflow. The mass spectrometer can differentiate between the analyte (4-Fluorobenzyl chloride) and the internal standard (this compound) due to the mass difference imparted by the deuterium (B1214612) atoms. Quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which remains constant despite variations in sample handling and analysis.

Applications

This compound is an ideal internal standard for the quantitative analysis of 4-Fluorobenzyl chloride in various matrices, including:

-

Pharmaceutical formulations: To ensure the correct dosage and stability of active pharmaceutical ingredients (APIs) that contain the 4-fluorobenzyl moiety.

-

Biological matrices (plasma, urine, tissue homogenates): For pharmacokinetic and toxicokinetic studies of drugs or metabolites containing the 4-fluorobenzyl group.

-

Environmental samples: For monitoring the presence and levels of 4-Fluorobenzyl chloride as a potential contaminant.

-

In-process monitoring: To track the progress of chemical reactions where 4-Fluorobenzyl chloride is a reactant or product.

Experimental Protocols

Below are generalized experimental protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of 4-Fluorobenzyl Chloride in a Pharmaceutical Formulation using GC-MS

1. Materials and Reagents

-

4-Fluorobenzyl chloride (analyte) standard

-

This compound (internal standard)

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (GC grade)

-

Deionized water

-

Volumetric flasks, pipettes, and autosampler vials

2. Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Fluorobenzyl chloride and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation

-

Accurately weigh a portion of the homogenized pharmaceutical formulation expected to contain 4-Fluorobenzyl chloride.

-

Dissolve the sample in a known volume of methanol.

-

Add a precise volume of the Internal Standard Spiking Solution (10 µg/mL) to the sample solution.

-

Vortex the sample for 30 seconds.

-

Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and separating the organic layer.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.

4. GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 60 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | 4-Fluorobenzyl chloride: 144 (M+), 109 (M-Cl)+ This compound: 151 (M+), 116 (M-Cl)+ |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

5. Data Analysis

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Calculate the concentration of 4-Fluorobenzyl chloride in the samples using the peak area ratio and the regression equation from the calibration curve.

Protocol 2: Quantification of a 4-Fluorobenzyl-containing Drug in Human Plasma using LC-MS/MS

1. Materials and Reagents

-

Analyte (drug containing 4-fluorobenzyl moiety) standard

-

This compound (as a surrogate internal standard if a deuterated analyte is unavailable)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges

2. Standard and Sample Preparation

-

Prepare stock and working standard solutions of the analyte and internal standard in methanol or a suitable solvent.

-

Spike blank human plasma with the analyte to create calibration standards and quality control (QC) samples.

-

To 100 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of the this compound internal standard solution.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.

-

Alternatively, perform Solid Phase Extraction (SPE) for sample cleanup and concentration.

-

Evaporate the supernatant or SPE eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte: [M+H]+ → fragment ion This compound: [M+H]+ → fragment ion |

| Ion Source Parameters | Optimized for the specific instrument and compounds |

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of the analyte in the plasma samples from the calibration curve.

Data Presentation

The following tables summarize hypothetical quantitative data to demonstrate the performance of methods using this compound as an internal standard.

Table 1: Calibration Curve Data for 4-Fluorobenzyl Chloride in a Pharmaceutical Formulation (GC-MS)

| Standard Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 150,876 | 0.101 |

| 0.5 | 76,987 | 152,345 | 0.505 |

| 1.0 | 153,456 | 151,987 | 1.010 |

| 5.0 | 765,432 | 150,567 | 5.084 |

| 10.0 | 1,523,876 | 151,234 | 10.076 |

| 50.0 | 7,612,345 | 150,987 | 50.418 |

| 100.0 | 15,198,765 | 150,456 | 101.018 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9998 } |

Table 2: Accuracy and Precision Data for the Quantification of a 4-Fluorobenzyl-containing Drug in Human Plasma (LC-MS/MS)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |

| Low QC | 3.0 | 2.91 | 97.0 | 4.2 |

| Mid QC | 50.0 | 51.2 | 102.4 | 3.1 |

| High QC | 400.0 | 395.6 | 98.9 | 2.5 |

Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for quantitative analysis using an internal standard.

Caption: A generalized workflow for quantitative analysis using an internal standard.

Signaling Pathway of Internal Standard Correction

This diagram illustrates the logical relationship of how an internal standard corrects for analytical variability.

Caption: How an internal standard corrects for analytical variability.

Application Notes and Protocols for Quantitative Analysis Using 4-Fluorobenzyl Chloride-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl chloride-d7 (4-FBC-d7) is the deuterated form of 4-Fluorobenzyl chloride, a versatile reagent in chemical synthesis. In quantitative analysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), isotopically labeled compounds like 4-FBC-d7 are invaluable as internal standards.[1] Their utility stems from their near-identical chemical and physical properties to the unlabeled analyte, while their mass difference allows for distinct detection by a mass spectrometer. This ensures accurate quantification by correcting for variations in sample preparation, chromatography, and ionization.

These application notes provide detailed protocols for the use of this compound as an internal standard in a bioanalytical method for the quantification of its non-labeled counterpart, 4-Fluorobenzyl chloride, in human plasma. The protocol is adapted from established methods for analyzing reactive and volatile small molecules in complex biological matrices.[2][3]

Application: Bioanalysis of a Reactive Compound in Human Plasma

This protocol details a robust method for the quantitative analysis of the volatile and reactive compound 4-Fluorobenzyl chloride in human plasma. To overcome the inherent instability of the analyte in a biological matrix, an in-situ derivatization step is employed to form a stable, charged derivative suitable for LC-MS/MS analysis. This compound is used as the internal standard to ensure high accuracy and precision.

Experimental Workflow

Caption: Workflow for the quantitative analysis of 4-Fluorobenzyl chloride.

Experimental Protocols

Materials and Reagents

-

4-Fluorobenzyl chloride (analyte)

-

This compound (internal standard)

-

4-Dimethylaminopyridine (B28879) (DMAP, derivatizing agent)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Weak cation-exchange solid-phase extraction (SPE) cartridges

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Fluorobenzyl chloride in acetonitrile.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in acetonitrile:water (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation and Derivatization

-

To 45 µL of human plasma in a microcentrifuge tube, add the internal standard working solution (this compound).

-

Add a solution of 4-dimethylaminopyridine (DMAP) to initiate the derivatization reaction, forming a stable quaternary amine salt.

-

Vortex the mixture and allow it to react at room temperature.

-

Proceed immediately to the solid-phase extraction step.

Solid-Phase Extraction (SPE)

-

Condition a weak cation-exchange SPE cartridge according to the manufacturer's instructions.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove excess DMAP and other plasma components.

-

Elute the derivatized analyte and internal standard from the cartridge.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: (Note: These are representative transitions and should be optimized for the specific instrument).

-

4-Fluorobenzyl-DMAP derivative: Precursor ion -> Product ion

-

4-Fluorobenzyl-d7-DMAP derivative: Precursor ion -> Product ion

-

-

Quantitative Data

The method was validated over a concentration range of 0.5 to 500 ng/mL in human plasma. The validation results demonstrated the method to be robust and reliable.[2][3]

| Quality Control Sample | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Bias) |

| Lower Limit of Quantitation (LLOQ) | 0.5 | ≤ 12.5 | ≤ 7.6 | ± 11.9 |

| Low Quality Control (LQC) | 1.5 | ≤ 12.5 | ≤ 7.6 | ± 11.9 |

| Medium Quality Control (MQC) | 200 | ≤ 12.5 | ≤ 7.6 | ± 11.9 |

| High Quality Control (HQC) | 400 | ≤ 12.5 | ≤ 7.6 | ± 11.9 |

Data summarized from published validation results.[2][3]

Signaling Pathway and Logical Relationships

In the context of this application, this compound is not involved in a biological signaling pathway but is central to the analytical quantification pathway. The logical relationship for quantification is based on the principle of isotope dilution mass spectrometry.

Caption: Logical diagram for quantification using an internal standard.

Discussion

The use of a deuterated internal standard such as this compound is critical for the accurate quantification of reactive and volatile compounds. The internal standard is added at the earliest stage of sample preparation, ensuring that any variability or loss of analyte during extraction, derivatization, and analysis is accounted for. The derivatization with DMAP serves a dual purpose: it stabilizes the reactive benzyl (B1604629) chloride moiety and introduces a permanently charged group, which significantly enhances the ionization efficiency in positive mode ESI-MS, leading to improved sensitivity.[2][3] This methodology is applicable to various research and development stages, including pharmacokinetic studies in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note & Protocol: Quantitative Analysis of 4-Fluorobenzyl Chloride in Human Plasma for Pharmacokinetic Studies using 4-Fluorobenzyl Chloride-d7 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and drug metabolism studies.

Introduction

4-Fluorobenzyl chloride (4-FBC) is a reactive benzylic halide that may be studied as a potential therapeutic agent or encountered as a reactive metabolite. Its high reactivity and volatility pose significant challenges for its quantification in biological matrices such as human plasma. To accurately determine its concentration over time in pharmacokinetic studies, a robust and sensitive bioanalytical method is required.

This application note describes a validated method for the determination of 4-FBC in human plasma. The methodology involves the in-situ derivatization of 4-FBC to a stable, non-volatile product, followed by solid-phase extraction (SPE) and analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4-Fluorobenzyl chloride-d7 (4-FBC-d7) is used as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variations during sample preparation and analysis.

Principle of the Method

The core of this analytical method is the immediate stabilization of the highly reactive 4-FBC upon its collection in plasma. This is achieved by derivatization with 4-dimethylaminopyridine (B28879) (DMAP), which reacts with 4-FBC to form a stable quaternary amine salt.[1] This derivative is not only stable but also exhibits excellent ionization efficiency in electrospray mass spectrometry, enhancing detection sensitivity.[1]

The deuterated internal standard, 4-FBC-d7, is added at the beginning of the sample preparation process. It undergoes the same derivatization reaction and extraction procedure as the analyte. By measuring the ratio of the analyte derivative to the internal standard derivative, precise and accurate quantification can be achieved using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Derivatization Reaction

The chemical reaction between 4-Fluorobenzyl chloride and 4-dimethylaminopyridine (DMAP) is illustrated below. The benzylic chloride is displaced by the pyridine (B92270) nitrogen of DMAP to form a stable, positively charged quaternary ammonium (B1175870) salt.

References